molecular formula C14H24N2O5 B8264505 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate

Cat. No. B8264505
M. Wt: 300.35 g/mol
InChI Key: KTOOVWCZIOIVDS-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate involves the protection of the amine group, followed by the addition of the piperidinone and the esterification of the resulting carboxylic acid.

Starting Materials
L-Aspartic acid, tert-Butyl chloroformate, Sodium hydroxide, Methylamine, 2-Oxopiperidine, Dimethylformamide, Diisopropylethylamine, Methanol, Dichloromethane

Reaction
Protection of the amine group of L-Aspartic acid with tert-Butyl chloroformate and Sodium hydroxide to form (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate, Addition of Methylamine to (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate, Reduction of (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate with Sodium borohydride to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate, Addition of 2-Oxopiperidine to (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate in the presence of Dimethylformamide and Diisopropylethylamine to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate, Esterification of the resulting carboxylic acid with Methanol and Dichloromethane in the presence of Hydrochloric acid to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopiperidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-10(12(18)20-4)8-9-6-5-7-15-11(9)17/h9-10H,5-8H2,1-4H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOOVWCZIOIVDS-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate

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